1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
This compound is a pyrazole derivative featuring a 4-chlorophenyl substituent, an ethoxycarbonyl group, and a methyl group within a dihydropyrazole scaffold. The presence of chlorine enhances lipophilicity, while the ethoxycarbonyl group may influence reactivity or binding interactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-3-21-12(18)11-8-14(2,13(19)20)17(16-11)10-6-4-9(15)5-7-10/h4-7H,3,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASWYUSOVOEJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable β-ketoester under acidic conditions. The resulting pyrazole derivative can then be further modified to introduce the chlorophenyl and ethoxycarbonyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxycarbonyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrazole ring can be reduced to form a different pyrazole derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Applications in material science and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
1-(4-Bromophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic Acid
- Structural Difference : Bromine replaces chlorine at the para position of the phenyl ring.
- Impact: Bromine’s larger atomic radius (compared to Cl) increases molecular weight (355.19 vs.
- Data : CAS 1264042-91-2, purity 95%, molecular weight 355.19 .
1-(2,4-Dichlorophenyl)-5-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic Acid
- Structural Difference : Two chlorine atoms at ortho and para positions on the phenyl ring.
- Impact : Enhanced lipophilicity and steric bulk, which may improve membrane permeability but reduce solubility .
1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid
Alkyl- and Alkoxy-Substituted Derivatives
1-(3-Chloro-4-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic Acid
- Structural Difference : Methoxy group at the meta position of the chlorophenyl ring.
- Impact : Methoxy’s electron-donating nature may counteract the electron-withdrawing effect of chlorine, altering electronic distribution and hydrogen-bonding capacity .
1-(3-Chloro-4-methylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic Acid
- Structural Difference : Methyl group at the meta position of the chlorophenyl ring.
Simplified Pyrazole Derivatives
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid
Heterocyclic Hybrids
1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1H-pyrazole-5-carboxylic Acid
- Structural Difference : Incorporates a benzodioxin moiety instead of ethoxycarbonyl.
Research Implications
- Halogen Effects : Bromine and chlorine analogs may exhibit divergent pharmacokinetics due to differences in size and bond strength .
- Electron-Donating vs. Withdrawing Groups : Methoxy and nitro substitutions could serve as tools to fine-tune electronic properties for targeted applications (e.g., agrochemical activity vs. drug design) .
- Steric Considerations : Methyl and benzodioxin groups highlight the role of steric bulk in molecular recognition .
Biological Activity
1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chlorophenyl group, an ethoxycarbonyl moiety, and a pyrazole ring, which contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H14ClN2O4 |
| CAS Number | 1264048-83-0 |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The pyrazole ring is known for its capacity to inhibit specific enzymes and receptors, which can lead to anti-inflammatory and analgesic effects. The chlorophenyl group enhances hydrophobic interactions, improving binding affinity to target sites. Additionally, the ethoxycarbonyl group may facilitate hydrogen bonding interactions, further stabilizing the compound's interaction with biomolecules.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that compounds similar to this compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
In vitro studies have indicated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. For instance, compounds tested against Mycobacterium tuberculosis showed promising results with significant inhibition rates . The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
The structural characteristics of this compound suggest it may also have antitumor potential. Research into related pyrazole derivatives has shown effectiveness against specific cancer cell lines through mechanisms involving the inhibition of key signaling pathways .
Study 1: Anti-inflammatory Effects
In a comparative study of several pyrazole derivatives, it was found that those with electron-withdrawing groups like chlorine exhibited enhanced anti-inflammatory effects. The study reported that the presence of a chlorophenyl group significantly improved the compounds' ability to inhibit pro-inflammatory cytokines .
Study 2: Antimicrobial Properties
A series of synthesized pyrazole derivatives were screened for their antimicrobial efficacy against various pathogens. Notably, one derivative demonstrated a higher inhibition rate than conventional antibiotics when tested against E. coli and Bacillus subtilis .
Data Table of Biological Activities
| Activity Type | Tested Compound | Concentration | Inhibition (%) |
|---|---|---|---|
| Anti-inflammatory | Pyrazole Derivative A | 10 µM | 85% TNF-α |
| Antimicrobial | Pyrazole Derivative B | 40 µg/mL | 98% MTB inhibition |
| Antitumor | Pyrazole Derivative C | Varies | Significant inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
